Tert-butyl 5-nitroindoline-1-carboxylate
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Description
Tert-butyl 5-nitroindoline-1-carboxylate is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.281. The purity is usually 95%.
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Scientific Research Applications
Photorelease of Neuroactive Amino Acids
Tert-butyl 5-nitroindoline-1-carboxylate is utilized in the photorelease of neuroactive amino acids, such as L-glutamate. This application is particularly effective in biological experiments, where rapid release of these amino acids is critical. Studies have shown that the efficiency of photorelease can be improved by attachment of a benzophenone triplet-sensitizing antenna to the molecule (Papageorgiou, Ogden, & Corrie, 2004).
Effects on Photocleavage Efficiency
Research has also been conducted on the effects of different substituents on the photocleavage efficiency of 1-acyl-7-nitroindolines, which are chemically related to this compound. This research is significant in understanding how changes in the molecular structure can affect the efficiency of photolysis, particularly for neuroactive amino acids (Papageorgiou & Corrie, 2000).
Synthesis of Highly Water-Soluble Stable Free Radicals
Another application includes the synthesis of highly water-soluble stable free radicals. The hetero-Cope rearrangement of related compounds, such as 4-tert-butyl-phenyl-tert-butylhydroxylamine, leads to the formation of water-soluble nitroxides, which have potential applications in various scientific fields (Marx & Rassat, 2002).
Development of Molecular Probes and Labels
This compound and its derivatives are used in the synthesis of nitroxides, which are extensively used as molecular probes and labels in biophysics, structural biology, and biomedical research. These compounds are of interest due to their resistance to chemical reduction, making them suitable for these applications (Zhurko et al., 2020).
Synthesis of Bifunctionally-Substituted Phthalonitriles
Research includes the synthesis of novel non-symmetrical bifunctionally-substituted phthalonitriles. These compounds exhibit unique structures due to the presence of bulky tert-butyl substituents combined with carboxyl groups, leading to higher solubility and potential applications in sensorics and smart materials production (Vashurin et al., 2018).
Properties
IUPAC Name |
tert-butyl 5-nitro-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-6-9-8-10(15(17)18)4-5-11(9)14/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHXDZHKYXQFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.